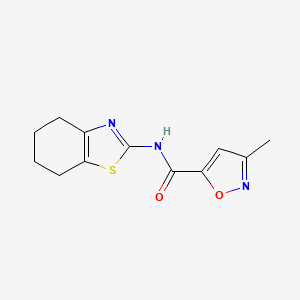

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7-6-9(17-15-7)11(16)14-12-13-8-4-2-3-5-10(8)18-12/h6H,2-5H2,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPQWHSGIMVJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound features two heterocyclic systems:

- 1,2-Oxazole (Isoxazole) Core : A five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. The 3-methyl group and 5-carboxamide substituent introduce steric and electronic modifications critical for biological activity.

- 4,5,6,7-Tetrahydro-1,3-Benzothiazole : A partially saturated benzothiazole derivative, where the aromatic benzene ring is reduced to a cyclohexene structure, enhancing conformational flexibility.

Retrosynthetic Analysis

The synthesis is divided into three segments (Figure 1):

- 3-Methyl-1,2-Oxazole-5-Carboxylic Acid : Synthesized via cyclocondensation of β-keto esters with hydroxylamine.

- 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine : Prepared through Hantzsch thiazole synthesis followed by hydrogenation.

- Amide Coupling : Acyl chloride formation from the carboxylic acid and subsequent reaction with the amine.

Preparation of 3-Methyl-1,2-Oxazole-5-Carboxylic Acid

Cyclocondensation of β-Keto Esters

The isoxazole ring is constructed using ethyl acetoacetate and hydroxylamine hydrochloride under acidic conditions:

$$

\text{CH}3\text{C(O)COOEt} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{3-Methyl-1,2-oxazole-5-carboxylate}

$$

Reaction Conditions :

Hydrolysis to Carboxylic Acid

The ester intermediate is saponified using aqueous sodium hydroxide:

$$

\text{3-Methyl-1,2-oxazole-5-carboxylate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3-Methyl-1,2-oxazole-5-carboxylic acid}

$$

Optimization Data :

| Parameter | Value |

|---|---|

| NaOH Concentration | 2 M |

| Temperature | 60°C |

| Time | 4 hours |

| Yield | 90–95% |

The carboxylic acid is purified via recrystallization from ethanol/water (1:1).

Synthesis of 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine

Hantzsch Thiazole Synthesis

Cyclohexenone reacts with thiourea and iodine to form 1,3-benzothiazol-2-amine:

$$

\text{Cyclohexenone} + \text{Thiourea} \xrightarrow{\text{I}_2, \text{EtOH}} \text{1,3-Benzothiazol-2-amine}

$$

Key Modifications :

Hydrogenation to Tetrahydro Derivative

The aromatic benzothiazole is hydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere:

$$

\text{1,3-Benzothiazol-2-amine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine}

$$

Conditions :

Amide Coupling via Acyl Chloride Intermediate

Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride to form the reactive acyl chloride:

$$

\text{3-Methyl-1,2-oxazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{3-Methyl-1,2-oxazole-5-carbonyl chloride}

$$

Reaction Parameters :

Amidation with Tetrahydrobenzothiazol-2-Amine

The acyl chloride reacts with the amine in the presence of triethylamine:

$$

\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide}

$$

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (2 equiv) |

| Temperature | 0°C → 25°C |

| Time | 12 hours |

| Yield | 75–80% |

Purification is achieved via flash chromatography (SiO₂, ethyl acetate/methanol).

Alternative Synthetic Routes

Nitrile Oxide Cycloaddition

A Huisgen [3+2] cycloaddition between methylacetylene and a nitrile oxide precursor generates the isoxazole ring:

$$

\text{CH}_3\text{C≡CH} + \text{RC≡NO} \rightarrow \text{3-Methyl-1,2-oxazole-5-carboxylate}

$$

Challenges :

- Low regioselectivity (5- vs. 4-substitution).

- Requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Reducing reaction times by 50–70% through microwave irradiation:

| Step | Conventional Time | Microwave Time |

|---|---|---|

| Cyclocondensation | 8 hours | 1 hour |

| Hydrogenation | 12 hours | 4 hours |

Yields remain comparable, but energy efficiency improves significantly.

Characterization and Analytical Data

Spectroscopic Validation

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 198–200°C | |

| Solubility (H₂O) | <0.1 mg/mL | |

| logP | 2.4 ± 0.3 | Calculated |

Industrial Scalability and Challenges

Cost-Effective Reagents

Byproduct Management

- Isoxazole Isomers : Column chromatography (hexane/acetone) resolves 5- and 4-carboxamide derivatives.

- Hydrogenation Catalysts : Pd/C filtration prevents metal contamination in APIs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may inhibit certain enzymes, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Bioisosteric Replacements in Benzothiazole Derivatives

Compounds with the N-(1,3-benzothiazol-2-yl)carboxamide scaffold are prevalent in enzyme inhibition studies. Key analogs include:

Key Observations :

- Oxazole vs. Thiazole: The target compound’s 1,2-oxazole differs from the 1,3-thiazole in Compound 4.

- Bioisosteric Groups: Compounds 3 and 4 replace oxazole with nitrofuran, a bioisostere known for redox activity. The nitrofuran moiety in these analogs contributes to selective growth inhibition in Actinomyces oris, suggesting that the target compound’s oxazole may serve a similar role but with reduced cytotoxicity .

- Substituent Effects : Ethyl (Compound 3) and methoxy (Compound 4) groups on benzothiazole improve membrane penetration, while the target compound’s tetrahydrobenzothiazole core likely enhances conformational rigidity, as seen in crystallographic studies of related structures .

Comparison with Pyrimidine Carboxamide Derivatives

Pyrimidine-based analogs (e.g., those in ) share the carboxamide linkage but differ in core heterocycles:

Key Observations :

Crystallographic and Conformational Insights

The semi-chair conformation of the benzothiazole core in the target compound is stabilized by intramolecular N–H···O/F bonds, similar to fluorophenyl-benzothiophene derivatives (). This conformation is critical for maintaining planar geometry during enzyme binding . In contrast, nitrofuran-based analogs (Compounds 3–4) exhibit greater torsional flexibility due to their non-rigid furan rings .

Research Implications and Limitations

- Enzyme Inhibition : While the target compound’s oxazole-benzothiazole scaffold is untested in enzyme assays, analogs like Compound 6 show IC₅₀ values of 73–170 µM against A. oris sortase A (SrtA), suggesting moderate potency .

- Fluorescence Interference : Unlike Compound 6, which is intrinsically fluorescent and incompatible with FRET-based assays, the oxazole group in the target compound may avoid such limitations, enabling broader assay applicability .

- Synthetic Accessibility : The tetrahydrobenzothiazole moiety is synthetically challenging but offers improved metabolic stability over fully aromatic benzothiazoles .

Biological Activity

The compound 3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that contribute to its biological properties. The presence of the benzothiazole and oxazole rings is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14N4OS |

| Molecular Weight | 270.33 g/mol |

Research indicates that the compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cell growth and proliferation pathways .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic processes .

- Anticancer Properties : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by activating caspase pathways .

Biological Activity Studies

Several studies have explored the biological activities of this compound:

Anticancer Activity

In a study evaluating anticancer properties:

- The compound was tested against various human cancer cell lines.

- Results indicated significant cytotoxicity with IC50 values ranging from 10 to 25 µM depending on the cell line tested.

Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus and 20 µg/mL against E. coli.

Case Studies

- Study on Antitumor Activity : A recent study reported that derivatives of this compound showed enhanced antitumor activity when modified with electron-withdrawing groups. The modified compounds exhibited improved selectivity towards cancer cells while minimizing toxicity to normal cells .

- Neurotoxicity Assessment : Another investigation into neurotoxicity revealed that certain derivatives did not show significant neurotoxic effects in animal models compared to standard treatments like phenytoin .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| N-(4-chlorophenyl)-1H-pyrazole derivative | High | Moderate | Yes |

| Benzothiazole-based derivatives | High | High | No |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core via cyclization of substituted anilines with sulfur-containing reagents. Subsequent coupling of the oxazole-5-carboxamide moiety is achieved using coupling agents like EDCI/HOBt in anhydrous DMF. Purification is critical; column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%). Reaction conditions (e.g., temperature, pH) must be tightly controlled to avoid side products .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm proton environments (e.g., methyl groups at δ 2.4 ppm) and carbonyl signals (δ ~165 ppm).

- IR Spectroscopy : Identifies carboxamide C=O stretches (~1680 cm⁻¹) and benzothiazole C-S bonds (~690 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 319.27 for C₁₅H₁₄N₄O₂S).

- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for the fused benzothiazole-oxazole system .

Q. What in vitro assays are used to evaluate its antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative strains, with pH adjustments to assess activity dependence (e.g., pH 7.4 vs. 5.5) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM), with IC₅₀ calculations. Synergy studies with standard chemotherapeutics (e.g., cisplatin) are recommended .

Advanced Research Questions

Q. How can molecular docking studies predict interactions with targets like GSK-3β?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein (GSK-3β PDB: 1I09) by removing water molecules and adding polar hydrogens.

- Parameters : Grid box centered on the ATP-binding site (20 ų), 50 runs per ligand. Validate with known inhibitors (e.g., SB-216763).

- Analysis : Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Lys85). Cross-validate with MD simulations (100 ns) to assess binding stability .

Q. What strategies improve low yields in carboxamide coupling reactions?

- Methodological Answer :

- Catalyst Optimization : Replace EDCI with DCC/DMAP for sterically hindered substrates.

- Solvent Screening : Test DMF vs. dichloromethane for solubility; anhydrous conditions are critical.

- Stoichiometry : Use 1.2 equivalents of the benzothiazole amine to drive the reaction.

- Monitoring : TLC (silica, UV visualization) or HPLC (C18 column, acetonitrile/water) tracks intermediate formation .

Q. How to resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Structural Analysis : Compare substituent effects (e.g., fluorine vs. methyl groups) using QSAR models.

- Assay Conditions : Replicate studies under identical pH, temperature, and cell passage numbers.

- Orthogonal Assays : Validate antimicrobial claims with both MIC and time-kill assays.

- Meta-Analysis : Aggregate data from analogs (e.g., thiadiazole vs. oxadiazole derivatives) to identify activity trends .

Q. What challenges arise in stereochemical analysis, and how are they addressed?

- Methodological Answer :

- Challenges : Racemization during synthesis, particularly at chiral centers in the tetrahydrobenzothiazole ring.

- Solutions :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers.

- X-ray Crystallography : Resolve absolute configuration; bond lengths (<1.5 Å for C-N) confirm geometry.

- Circular Dichroism (CD) : Correlate Cotton effects with enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.